molecular formula C18H16N2O4S B12487232 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methylprop-2-enoate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methylprop-2-enoate

Cat. No.: B12487232
M. Wt: 356.4 g/mol
InChI Key: APPSAFYYQFWIPX-UHFFFAOYSA-N
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Description

4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 2-METHYLPROP-2-ENOATE is a complex organic compound that features a benzothiazole ring fused with a phenyl group and a methylprop-2-enoate moiety

Preparation Methods

The synthesis of 4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 2-METHYLPROP-2-ENOATE typically involves multiple steps. One common method includes the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . This intermediate is then reacted with methylamine and subsequently with phenyl 2-methylprop-2-enoate under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of high-pressure reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control ranging from -78°C to 150°C. Major products formed from these reactions include various substituted benzothiazoles and phenyl derivatives .

Scientific Research Applications

4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 2-METHYLPROP-2-ENOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 2-METHYLPROP-2-ENOATE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C18H16N2O4S/c1-12(2)18(21)24-14-10-8-13(9-11-14)20(3)17-15-6-4-5-7-16(15)25(22,23)19-17/h4-11H,1H2,2-3H3

InChI Key

APPSAFYYQFWIPX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)N(C)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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